Hydralazine-15N4 Hydrochloride

LC-MS/MS Bioanalysis Internal Standard Selection

Hydralazine-15N4 Hydrochloride provides a robust +4 Da mass shift with precise co-elution, eliminating deuterium back-exchange artifacts in LC-MS/MS bioanalysis of plasma and tissue hydralazine. Essential for correcting matrix effects in pharmacokinetic and bioequivalence studies under FDA/EMA guidance. Choose this 15N4-labeled analog over deuterated standards for reliable, regulatory-compliant quantification.

Molecular Formula C8H9ClN4
Molecular Weight 200.61
CAS No. 1346603-02-8
Cat. No. B585077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydralazine-15N4 Hydrochloride
CAS1346603-02-8
Synonyms1-Hydrazinylphthalazine-5N4 Hydrochloride;  1(2H)-Phthalazinone Hydrazone-5N4 Hydrochloride;  1-Phthalazinylhydrazine-5N4 Hydrochloride;  Apresoline-5N4 Hydrochloride;  Apulon-5N4 ;  Hydralazine-5N4 Chloride;  Hydralazine-5N4 Monohydrochloride;  Lopres-
Molecular FormulaC8H9ClN4
Molecular Weight200.61
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2NN.Cl
InChIInChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i9+1,10+1,11+1,12+1;
InChIKeyZUXNZUWOTSUBMN-AKMRHMBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydralazine-15N4 Hydrochloride (CAS 1346603-02-8): Procurement and Technical Specifications for Quantitative Bioanalysis


Hydralazine-15N4 Hydrochloride (CAS 1346603-02-8) is a stable isotope-labeled analog of the antihypertensive agent hydralazine hydrochloride, featuring substitution of all four naturally occurring nitrogen atoms with the stable isotope nitrogen-15 . This compound possesses a molecular formula of C₈H₉¹⁵N₄Cl and a molecular weight of 200.61 g/mol . As a non-radioactive, chemically identical tracer of the unlabeled parent drug (CAS 304-20-1), Hydralazine-15N4 Hydrochloride is specifically synthesized to serve as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, enabling precise correction for matrix effects, analyte loss during sample preparation, and instrument variability in the quantitative determination of hydralazine in complex biological matrices [1][2].

Why Unlabeled Hydralazine or Deuterated Analogs Cannot Replace Hydralazine-15N4 Hydrochloride in Regulated Bioanalysis


Generic substitution in quantitative LC-MS/MS workflows is analytically unsound due to fundamental differences in physicochemical tracking behavior between the analyte and internal standard candidates. Unlabeled hydralazine or structural analogs cannot be used because they co-elute identically with the target analyte, making them indistinguishable by mass spectrometry and thus failing to serve as an internal standard for correction of matrix effects and ion suppression [1]. While deuterium-labeled hydralazine (e.g., hydralazine-d4 or -d5) provides a mass shift, deuterated standards frequently exhibit chromatographic retention time shifts relative to the unlabeled analyte due to the isotopic effect of deuterium on hydrophobicity, leading to differential matrix effects and compromised quantitative accuracy [2][3]. Furthermore, deuterium labels positioned on exchangeable heteroatoms or adjacent to carbonyl groups are susceptible to hydrogen-deuterium back-exchange in aqueous biological matrices, resulting in signal drift and unreliable calibration . Hydralazine-15N4 Hydrochloride, labeled exclusively with 15N, circumvents these limitations by maintaining co-elution fidelity while providing a robust mass difference and complete isotopic stability.

Hydralazine-15N4 Hydrochloride: Quantitative Evidence Guide for Differentiated Analytical Performance


Chromatographic Co-Elution Fidelity: 15N-Labeled vs. Deuterated Internal Standards in Reversed-Phase LC

Stable isotope-labeled internal standards labeled with 13C or 15N exhibit no detectable chromatographic retention time shift relative to the unlabeled analyte, whereas deuterium-labeled standards (e.g., hydralazine-d4 or -d5) consistently show retention time differences due to the deuterium isotope effect on molecular hydrophobicity [1]. In reversed-phase LC systems, deuterated compounds elute slightly earlier than their non-deuterated counterparts, causing the internal standard and analyte to experience different mobile phase compositions at the moment of ionization, thereby introducing differential matrix effects that cannot be fully corrected [2]. This chromatographic shift is absent with 15N labeling, ensuring that Hydralazine-15N4 Hydrochloride and unlabeled hydralazine experience identical solvent microenvironments during electrospray ionization, enabling more accurate correction of ion suppression or enhancement.

LC-MS/MS Bioanalysis Internal Standard Selection Isotope Effect Method Validation

Isotopic Exchange Stability: 15N Labeling Eliminates Deuterium-Hydrogen Back-Exchange Artifacts

A critical failure mode for deuterium-labeled internal standards in biological matrices is hydrogen-deuterium exchange, wherein deuterium atoms are replaced by protons from aqueous solvents or matrix components (e.g., plasma, blood) [1]. This back-exchange results in time-dependent mass shift of the internal standard back toward the unlabeled analyte mass, causing quantitative inaccuracy and signal drift throughout an analytical run. In contrast, 15N labels are inherently stable against isotopic exchange under all relevant bioanalytical conditions because nitrogen atoms in the hydralazine scaffold (phthalazine ring nitrogens and hydrazine moiety) are covalently bound and do not participate in exchange reactions . Hydralazine-15N4 Hydrochloride, with all four nitrogen atoms replaced by 15N, maintains a constant +4 Da mass difference (m/z shift from unlabeled hydralazine) throughout sample preparation, storage, and analysis, providing a stable and reliable internal standard signal unaffected by matrix composition or pH .

Isotope Exchange LC-MS/MS Internal Standard Stability Bioanalytical Method Validation

Isotopic Purity and Mass Difference: Quantifiable Parameters for Reliable Internal Standard Performance

Hydralazine-15N4 Hydrochloride is supplied with a specified chemical purity of ≥95% . The compound provides a +4 Da mass shift relative to unlabeled hydralazine (m/z 160.18 → m/z 164.18 for the free base; HCl salt m/z 200.61 for both due to identical chloride counterion mass), which is within the optimal range of 4–5 mass units recommended to minimize mass spectral cross-talk (isotopic interference) between the internal standard and analyte ion envelopes while maintaining near-identical physicochemical properties [1]. This +4 Da difference exceeds the minimum threshold of 3 mass units required for small-molecule LC-MS/MS internal standards to avoid spectral overlap with the naturally occurring M+1, M+2, and M+3 isotopic peaks of the unlabeled analyte . In contrast, hydralazine-d4 provides a +4 Da shift but carries the aforementioned deuterium-associated risks, while hydralazine-d5 offers +5 Da at potentially higher synthetic cost with no offsetting analytical advantage.

Isotopic Purity Mass Spectrometry Internal Standard Quantitative Analysis

Regulatory and Quality Documentation: Certified Analysis and Traceability for Regulated Bioanalysis

Hydralazine-15N4 Hydrochloride is provided with a detailed Certificate of Analysis (CoA) documenting batch-specific purity, isotopic enrichment, and analytical characterization data that meet regulatory requirements for bioanalytical method validation . This documentation supports compliance with FDA Guidance for Industry on Bioanalytical Method Validation and EMA guidelines on bioanalytical method validation, both of which require that the internal standard be of known purity and identity and be appropriately characterized . In contrast, generic unlabeled hydralazine (CAS 304-20-1) lacks the isotopic labeling necessary for MS differentiation, while structural analog internal standards introduce additional variability in extraction recovery and ionization efficiency that must be separately validated and justified [1]. The availability of a CoA with verified isotopic enrichment ensures that the internal standard meets the performance criteria for precision, accuracy, and reproducibility required in regulated pharmacokinetic and therapeutic drug monitoring studies.

Certificate of Analysis Regulatory Compliance Quality Control Bioanalytical Method Validation

Hydralazine-15N4 Hydrochloride: Primary Application Scenarios in Quantitative Bioanalysis and Pharmaceutical Development


Pharmacokinetic (PK) and Toxicokinetic (TK) Studies of Hydralazine in Preclinical Species

Hydralazine-15N4 Hydrochloride serves as the internal standard of choice for quantifying hydralazine concentrations in plasma, blood, and tissue homogenates from preclinical species (mouse, rat, dog, non-human primate) during pharmacokinetic and toxicokinetic assessments [1]. In these studies, the +4 Da mass shift provided by the four 15N atoms enables unambiguous MS/MS detection of the internal standard without interference from the unlabeled analyte. The non-exchangeable 15N label ensures that the internal standard response remains stable across the entire analytical batch, which is critical for generating precise plasma concentration-time curves (AUC, Cmax, Tmax, t½) used to establish dosing regimens and safety margins. Furthermore, the co-elution fidelity of 15N-labeled standards minimizes differential matrix effects between calibration standards and incurred study samples, improving the accuracy of back-calculated concentrations. Method validation parameters including linearity, accuracy, precision, and recovery—essential components of bioanalytical method validation under FDA and EMA guidance—are more readily achieved when using a stable 15N-labeled internal standard than with structural analog or deuterated alternatives [2].

Clinical Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies of Hydralazine Formulations

In clinical settings where hydralazine is administered for hypertension or heart failure management, accurate quantification of plasma hydralazine concentrations is complicated by significant inter-individual variability in N-acetyltransferase (NAT2) phenotype—slow acetylators exhibit higher plasma concentrations and increased risk of adverse effects (e.g., drug-induced lupus) compared to fast acetylators [1][2]. Hydralazine-15N4 Hydrochloride provides a robust internal standard for therapeutic drug monitoring assays and bioequivalence studies comparing generic hydralazine formulations to the reference listed drug. The 15N label eliminates concerns about deuterium-hydrogen back-exchange that could otherwise introduce variability in multi-day clinical sample analysis runs. Additionally, because hydralazine is extensively metabolized via acetylation and hydrazone formation, the use of a stable isotope-labeled internal standard that co-elutes precisely with the parent drug is essential for accurate discrimination of the parent compound from its metabolites in LC-MS/MS selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [3]. The isotopic integrity of 15N labeling supports the long-term stability of calibration curves stored over weeks to months, a practical requirement for clinical pharmacokinetic core laboratories.

Metabolic Pathway Elucidation and Drug-Drug Interaction (DDI) Studies Using Stable Isotope Tracing

Hydralazine-15N4 Hydrochloride can be deployed as a tracer in metabolic flux studies designed to elucidate the fate of the hydralazine nitrogen atoms during biotransformation. Hydralazine undergoes complex metabolism involving N-acetylation, oxidation, and formation of hydrazones with endogenous α-keto acids (e.g., pyruvic acid hydrazone, acetone hydrazone), as well as conversion to triazolophthalazine metabolites [1][2]. By using the 15N4-labeled compound as the administered substrate, the incorporation or loss of 15N label in downstream metabolites can be tracked via high-resolution mass spectrometry, enabling precise determination of metabolic pathways and identification of novel metabolites. This approach is particularly valuable in drug-drug interaction studies where co-administered agents (e.g., other NAT2 substrates or inhibitors) may alter the metabolic clearance of hydralazine. The non-exchangeable nature of the 15N label ensures that observed 15N enrichment patterns reflect genuine metabolic transformations rather than artifactual isotopic exchange, providing high-confidence mechanistic insights for IND/NDA regulatory submissions [3].

Pharmaceutical Impurity Profiling and Forced Degradation Studies for ANDA Submissions

In the context of Abbreviated New Drug Application (ANDA) development for generic hydralazine hydrochloride formulations, comprehensive impurity profiling and stability-indicating method validation are regulatory requirements [1]. Hydralazine-15N4 Hydrochloride serves as a valuable internal standard in LC-MS/MS methods developed for the quantification of process-related impurities (e.g., hydralazine dimer, phthalazine) and degradation products formed under forced degradation conditions (acid, base, oxidative, thermal, photolytic stress) [2][3]. The use of a 15N-labeled internal standard improves the accuracy and precision of impurity quantification in the presence of complex formulation matrices (e.g., tablets containing isosorbide dinitrate and lactose) by correcting for matrix effects that can suppress or enhance ionization of trace-level impurities. Stability-indicating HPLC methods validated for hydralazine hydrochloride API require resolution between the parent drug peak and impurity peaks of at least 3.0; the addition of Hydralazine-15N4 Hydrochloride as an internal standard in complementary LC-MS/MS methods provides orthogonal confirmation of impurity identity and quantification, supporting regulatory acceptance of ANDA submissions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydralazine-15N4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.